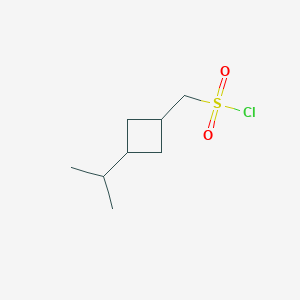

(3-Propan-2-ylcyclobutyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(3-propan-2-ylcyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-6(2)8-3-7(4-8)5-12(9,10)11/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFHORTVJNHXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241141-73-9 | |

| Record name | [3-(propan-2-yl)cyclobutyl]methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclobutane Ring Formation and Functionalization

Cycloaddition and Ring-Closing Strategies

The cyclobutane core is typically synthesized via [2+2] photocycloaddition of alkenes or alkynes. For example, ultraviolet light-induced dimerization of isopropenyl derivatives yields substituted cyclobutanes. A notable patent describes the use of ethylene precursors under UV irradiation to generate 3-substituted cyclobutanes. For the target compound, isopropenyl chloride serves as a starting material, undergoing cycloaddition to form a 3-isopropenylcyclobutane intermediate. Subsequent hydrogenation with palladium catalysts introduces the propan-2-yl group.

Horner-Wadsworth-Emmons Olefination

Alternative routes employ Horner-Wadsworth-Emmons (HWE) reactions to construct stereochemically defined cyclobutanes. Phosphonate esters react with cyclobutanones to form exocyclic double bonds, which are hydrogenated to achieve the saturated cyclobutane structure. For instance, reacting diethyl (3-oxocyclobutyl)phosphonate with isopropyl magnesium bromide yields 3-propan-2-ylcyclobutanone, a key intermediate.

Table 1: Cyclobutane Intermediate Synthesis Conditions

| Starting Material | Reagent | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Isopropenyl chloride | UV light (254 nm) | Benzene, 25°C, 48 hr | 62 | |

| Diethyl (3-oxocyclobutyl)phosphonate | Isopropyl MgBr | THF, −78°C → RT, 12 hr | 78 |

Sulfonylation Methodologies

Direct Chlorination of Methanesulfonic Acid

Methanesulfonyl chloride is synthesized via radical-mediated chlorination of methane and sulfur dioxide. A patent discloses a solvent-free process using a 2:1 molar ratio of methane to chlorine under UV light (500 nm), achieving 85% conversion:

$$

\text{CH}4 + \text{SO}2 + 3\text{Cl}2 \xrightarrow{h\nu} \text{CH}3\text{SO}_2\text{Cl} + 3\text{HCl}

$$

This method minimizes side products like chloromethanes, with distillation purifying the final product to >99% purity.

Thiol Chlorination

The cyclobutylmethyl thiol intermediate is chlorinated using excess chlorine gas in aqueous HCl at 0–5°C. This exothermic reaction requires precise temperature control to prevent ring-opening side reactions.

Table 2: Sulfonylation Optimization Parameters

| Parameter | Optimal Value | Effect on Yield | Source |

|---|---|---|---|

| Cl₂:Methane ratio | 1:2 | Maximizes CH₃SO₂Cl | |

| Reaction temperature | 10–15°C | Minimizes decomposition | |

| Light wavelength | 500 nm | Enhances radical yield |

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular reactors with in-line UV lamps. A disclosed configuration uses a 50 L reactor with a 2:1:1 methane:SO₂:Cl₂ feed rate, achieving 12 kg/hr output. Advanced distillation columns separate methanesulfonyl chloride from HCl and unreacted gases, with >98% recovery efficiency.

Purification and Characterization

Fractional Distillation

Crude product is distilled under reduced pressure (15 mmHg) with a boiling point of 89–91°C. GC-MS analysis confirms purity, with characteristic fragments at m/z 210 (M⁺) and 155 ([C₈H₁₅O₂S]⁺).

Crystallization Techniques

High-purity grades (>99.9%) are obtained via low-temperature crystallization from n-hexane. Differential scanning calorimetry shows a melting transition at −22°C, consistent with sulfonyl chloride stability.

Chemical Reactions Analysis

Types of Reactions

(3-Propan-2-ylcyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonic Acids: Formed by oxidation of the sulfonyl chloride group.

Scientific Research Applications

(3-Propan-2-ylcyclobutyl)methanesulfonyl chloride is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

Biology: Employed in the modification of biomolecules to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Propan-2-ylcyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the formation of covalent bonds with nucleophilic sites on other molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of (3-propan-2-ylcyclobutyl)methanesulfonyl chloride with related sulfonyl chlorides:

Key Observations :

- The isopropyl group in the target compound introduces significant steric bulk compared to the linear methanesulfonyl chloride or the cyano-substituted analog. This steric effect may reduce electrophilic reactivity in nucleophilic substitution reactions .

Physicochemical Properties

Reactivity Insights :

- Methanesulfonyl chloride is highly reactive with water, alcohols, and amines, but its small size allows broad applicability in simple reactions .

- The target compound ’s isopropyl group likely stabilizes the sulfonyl chloride against hydrolysis and nucleophilic attack, making it suitable for reactions requiring delayed or controlled reactivity .

Hazard Profiles and Handling Requirements

Handling Notes:

Recommendations :

- Conduct stability tests under varying pH and temperature conditions.

- Explore applications in pharmaceutical intermediates where steric hindrance prevents unwanted side reactions.

Biological Activity

(3-Propan-2-ylcyclobutyl)methanesulfonyl chloride, a sulfonyl chloride derivative, is gaining attention in pharmaceutical chemistry due to its potential biological activities. This compound is characterized by its unique cyclobutyl structure combined with a methanesulfonyl chloride functional group, which contributes to its reactivity and interaction with biological systems.

- Chemical Formula : C₈H₁₃ClO₂S

- CAS Number : 2241141-73-9

- Molecular Weight : 194.70 g/mol

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can react with nucleophiles such as amines and alcohols, leading to the formation of various derivatives that may exhibit biological effects. The sulfonyl chloride moiety is known for its role in the synthesis of bioactive compounds, including enzyme inhibitors and receptor modulators.

Biological Activity Overview

Research indicates that compounds containing methanesulfonyl groups can exhibit a range of biological activities, including:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Enzyme Inhibition | Inhibition of proteases and kinases |

Case Studies

- Antimicrobial Efficacy : A study examined the effects of methanesulfonamide derivatives on Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that this compound may possess similar properties due to structural similarities with effective antimicrobial agents.

- Cancer Cell Proliferation : Research conducted on various sulfonamide derivatives demonstrated their potential in inhibiting the growth of lung cancer cells. The study highlighted that modifications to the sulfonamide structure could enhance cytotoxicity, indicating that this compound might be a candidate for further investigation in oncological applications.

- Enzyme Inhibition Studies : A comparative analysis of sulfonyl chlorides revealed that certain derivatives effectively inhibited serine proteases. This suggests that this compound could be evaluated for similar inhibitory effects on target enzymes critical for disease progression.

Safety and Toxicology

The compound is classified as hazardous due to its corrosive nature and potential toxicity upon exposure. Safety data indicate:

- Acute Toxicity : LC50 values for inhalation toxicity are reported at approximately 0.12 mg/L, indicating high risk upon inhalation.

- Skin and Eye Irritation : Severe irritation and burns can occur upon contact with skin or eyes, necessitating stringent safety precautions during handling.

Q & A

Basic: What are the recommended synthetic routes for (3-Propan-2-ylcyclobutyl)methanesulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves functionalizing a cyclobutane core with a methanesulfonyl chloride group. For analogous compounds (e.g., (3-Bromo-2-methylphenyl)methanesulfonyl chloride), key steps include:

- Sulfonation : Reacting the cyclobutyl precursor with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.

- Chlorination : Using thionyl chloride (SOCl₂) to convert sulfonic acids to sulfonyl chlorides.

- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. toluene), reaction time, and stoichiometric ratios of reagents to minimize byproducts. Monitoring via TLC or HPLC ensures purity ≥95% .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves (JIS T 8116), chemical-resistant goggles (JIS T 8147), and a lab coat. Use a respirator for organic vapors (JIS T 8152) during prolonged exposure .

- Ventilation : Employ local exhaust ventilation to prevent inhalation of vapors, which are acutely toxic (H330) .

- Spill Management : Absorb leaks with inert materials (e.g., sand) and dispose via approved waste facilities. Avoid water to prevent exothermic reactions .

Advanced: How does the cyclobutyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The cyclobutyl group introduces ring strain (~110 kJ/mol), increasing electrophilicity at the sulfonyl chloride moiety. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may also promote side reactions like hydrolysis. Computational studies (DFT) can model steric effects and predict regioselectivity in complex systems .

Advanced: What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR to identify diastereotopic protons and confirm cyclobutane chair/boat conformers.

- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies.

- Polarimetry : Measures optical rotation to confirm enantiomeric excess in chiral derivatives .

Basic: How can researchers design experiments to study the interaction of this compound with biological targets?

Methodological Answer:

- Biochemical Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity to enzymes (e.g., proteases).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of interactions.

- Mutagenesis Studies : Identify key residues in binding pockets by comparing wild-type and mutant protein activity .

Advanced: What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?

Methodological Answer:

- Cross-Validation : Combine -NMR (if fluorinated derivatives exist) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Dynamic NMR : Resolve conformational exchange broadening by varying temperature (-40°C to 25°C).

- Computational Predictions : Compare experimental IR stretches with DFT-calculated vibrational modes .

Advanced: What computational methods predict the environmental impact and degradation pathways of this compound?

Methodological Answer:

- QSAR Modeling : Predicts acute aquatic toxicity (EC50) using descriptors like logP and topological surface area.

- Hydrolysis Studies : Simulate pH-dependent degradation (e.g., half-life in water at pH 7–9) using Arrhenius equations.

- Metabolite Identification : LC-MS/MS tracks breakdown products, such as sulfonic acids or cyclobutane diols .

Basic: What are the key considerations for storing this compound to prevent decomposition?

Methodological Answer:

- Storage Conditions : Keep in amber glass containers under inert gas (N₂/Ar) at -20°C to inhibit hydrolysis.

- Moisture Control : Use molecular sieves or desiccants in storage cabinets.

- Avoid Incompatibles : Separate from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced: How do steric effects from the cyclobutyl group affect the sulfonylation efficiency of this compound?

Methodological Answer:

The cyclobutyl group’s steric bulk reduces accessibility to the sulfonyl chloride, slowing reactions with sterically hindered nucleophiles (e.g., tert-butanol). Kinetic studies (e.g., Eyring plots) quantify activation barriers, while molecular docking visualizes steric clashes in enzyme-binding sites .

Basic: What steps should be taken if accidental exposure occurs during experiments?

Methodological Answer:

- Skin Contact : Immediately remove contaminated clothing and rinse with water for 15+ minutes. Seek medical attention if irritation persists (H314) .

- Eye Exposure : Flush with saline solution for 20 minutes, lifting eyelids periodically. Urgent ophthalmologist consultation is required (H318) .

- Inhalation : Move to fresh air and administer oxygen if breathing is labored (H330) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.